Methyl 4-[(2,5-dimethoxyphenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 4-[(2,5-dimethoxyphenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexene ring, phenyl groups, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,5-dimethoxyphenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the phenyl and methoxy groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclohexene ring through cyclization reactions.
Amination Reactions: Introduction of the amino group using amination reactions.
Methoxylation: Addition of methoxy groups through methoxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,5-dimethoxyphenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methyl 4-[(2,5-dimethoxyphenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,5-dimethoxyphenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-[(2,5-dimethoxyphenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate include:
- 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid .
- 2-(4-Ethyl-2,5-dimethoxyphenyl)acetic acid, methyl ester .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the cyclohexene ring with phenyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 4-(2,5-dimethoxyanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-26-16-9-10-20(27-2)18(13-16)23-15-11-17(14-7-5-4-6-8-14)21(19(24)12-15)22(25)28-3/h4-10,12-13,17,21,23H,11H2,1-3H3 |
InChI Key |
WHEMSCCUAMVRDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=CC(=O)C(C(C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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